1-(3-Methylphenyl)cyclobutanecarboxylic acid

Beschreibung

BenchChem offers high-quality 1-(3-Methylphenyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYKVRECSNVLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585518 |

Source

|

| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202737-32-4 |

Source

|

| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. This compound, featuring a substituted aromatic ring attached to a cyclobutane core, represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale. The guide covers a retrosynthetic analysis, a detailed two-step synthesis protocol involving a phase-transfer catalyzed cycloalkylation followed by nitrile hydrolysis, and a full suite of characterization techniques including NMR, IR, and mass spectrometry.

Introduction and Strategic Approach

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a unique molecule that combines the rigidity of a cyclobutane ring with the electronic and steric properties of a substituted phenyl group. Such structures are of significant interest in drug discovery as bioisosteres for aromatic or planar functionalities, offering improved metabolic stability or novel intellectual property. This guide outlines a reliable and scalable synthetic route, beginning from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the carboxylic acid group, suggesting a nitrile as a direct precursor. This is advantageous as the nitrile group can be introduced as part of a carbon-carbon bond-forming reaction to construct the cyclobutane ring. The nitrile, 1-(3-methylphenyl)cyclobutanecarbonitrile, can be envisioned as the product of a cycloalkylation reaction between 3-methylphenylacetonitrile and a three-carbon electrophile, such as 1,3-dibromopropane.

This retrosynthetic strategy forms the basis of our forward synthesis, which is a two-step process:

-

Cycloalkylation: Formation of 1-(3-methylphenyl)cyclobutanecarbonitrile from 3-methylphenylacetonitrile and 1,3-dibromopropane.

-

Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

Synthesis Methodology: A Validated Protocol

The following protocol is a robust procedure adapted from established methods for the alkylation of arylacetonitriles and subsequent nitrile hydrolysis.[1][2]

Step 1: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile via Phase-Transfer Catalysis

The first step involves the construction of the cyclobutane ring. The key challenge is to perform a dialkylation of the acidic methylene protons of 3-methylphenylacetonitrile with 1,3-dibromopropane. A phase-transfer catalysis (PTC) approach is employed for its efficiency, mild conditions, and ease of execution in a biphasic system.[3]

Expert Insight: The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated nitrile (carbanion) from the aqueous phase (where the base is) to the organic phase where the alkylating agent (1,3-dibromopropane) resides. This overcomes the immiscibility of the reactants and accelerates the reaction.

Experimental Protocol:

-

Reagents and Equipment:

-

3-Methylphenylacetonitrile

-

1,3-Dibromopropane

-

50% (w/v) aqueous Sodium Hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

-

Toluene or Chlorobenzene

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

-

Separatory funnel, rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 3-methylphenylacetonitrile (1.0 eq), toluene (5 mL per gram of nitrile), and the phase-transfer catalyst (0.05 eq).

-

Begin vigorous stirring to ensure good mixing of the two phases.

-

Slowly add the 50% aqueous NaOH solution (5.0 eq) to the mixture.

-

Add 1,3-dibromopropane (1.2 eq) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature between 25-40°C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and add water to dissolve any precipitated salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-methylphenyl)cyclobutanecarbonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[4][5] Basic hydrolysis is often preferred as it can be less prone to side reactions and is presented here.

Expert Insight: The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an amide intermediate which is then further hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[5][6]

Experimental Protocol:

-

Reagents and Equipment:

-

Crude or purified 1-(3-methylphenyl)cyclobutanecarbonitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Ethylene Glycol

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Beaker, ice bath, Buchner funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve the 1-(3-methylphenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol or ethylene glycol (5-10 mL per gram of nitrile).

-

Add a solution of NaOH (4.0 eq) in water.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by the evolution of ammonia gas (use a wet pH paper to test) or by TLC analysis.

-

After the reaction is complete, cool the mixture to room temperature and remove the organic solvent via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. The carboxylic acid product should precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Dry the purified product under vacuum to a constant weight.

-

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the final product. The predictions are based on the known spectral data for cyclobutanecarboxylic acid and the expected contributions from the 3-methylphenyl group.[7][8][9]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. Cyclobutane Protons: Multiplets between δ 1.8-2.8 ppm. Methyl Protons: A singlet around δ 2.3 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 175-185 ppm. Aromatic Carbons: Signals between δ 120-140 ppm. Quaternary Cyclobutane Carbon: A signal around δ 45-55 ppm. Cyclobutane CH₂ Carbons: Signals in the range of δ 20-35 ppm. Methyl Carbon: A signal around δ 21 ppm. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. C-H Stretches (Aromatic/Aliphatic): Peaks around 2850-3050 cm⁻¹. C=C Stretches (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₂H₁₄O₂ (190.24 g/mol ). Fragmentation: Loss of COOH (m/z = 45), and fragmentation of the cyclobutane and aromatic rings. |

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | To be determined experimentally. |

| Solubility | Soluble in common organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water. |

Visualizing the Workflow

Diagrams created using Graphviz help to visualize the experimental and analytical processes.

Caption: Synthetic workflow for 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Caption: Characterization workflow for the final product.

Applications and Future Directions

The title compound is a versatile building block. The carboxylic acid functionality allows for further derivatization, such as amide bond formation, to explore its potential in various applications:

-

Drug Discovery: As a fragment for lead optimization, potentially improving pharmacokinetic properties.

-

Materials Science: As a monomer or building block for novel polymers with unique thermal and mechanical properties.

Safety and Handling

-

3-Methylphenylacetonitrile: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

1,3-Dibromopropane: Carcinogen and toxic. Handle with extreme care in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

The final product should be handled with care, assuming it may have irritant properties until proven otherwise. Always wear gloves, safety glasses, and a lab coat.

Conclusion

This guide has detailed a practical and efficient two-step synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid. By employing a phase-transfer catalyzed cycloalkylation followed by a robust nitrile hydrolysis, this valuable compound can be obtained in good yield. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, making it suitable for further research and development in medicinal chemistry and materials science.

References

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

- Preparation of 1-phenyl cyclopentane carboxylic acid. (1979).

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). National Center for Biotechnology Information. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Cyclobutylcarboxylic acid. (n.d.). NIST WebBook. [Link]

-

Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. (2010). ResearchGate. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (2011). CRDEEP Journals. [Link]

-

PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. (1976). Organic Syntheses. [Link]

-

Nitrile hydrolysis methods to get carboxylic acids. (2011). Science Madness Discussion Board. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]

- Preparation of phenylacetonitriles. (1957).

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Ayurvedic Medical Journal. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2018). MDPI. [Link]

-

Cyclobutanecarboxylic acid. (n.d.). Wikipedia. [Link]

- The preparation method of 2-nitro substituted phenylacetonitrile compounds. (2010).

-

1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. (1943). Organic Syntheses. [Link]

-

GC-MS ANALYSIS OF A TRADITIONAL AYURVEDIC MEDICINE- BALMOOLAK. (2021). International Journal of Research in Ayurveda and Pharmacy. [Link]

-

H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. (n.d.). International Society of Magnetic Resonance. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

-

I need both tables answered and question 7.this is the IR spectrum for Cyclohex-3-ene carboxylic acid, i need the peaks identified and positions and functional groups. (2021). Chegg. [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR [m.chemicalbook.com]

- 8. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Methylphenyl)cyclobutanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies required for their validation, thereby ensuring scientific rigor and reproducibility.

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid belongs to the class of cycloalkane carboxylic acids, featuring a cyclobutane ring and a substituted phenyl group. This structural motif imparts a unique combination of rigidity and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. Accurate characterization of its physicochemical properties is the foundational step in unlocking its full potential.

Core Physicochemical Properties

A summary of the key physicochemical data for 1-(3-Methylphenyl)cyclobutanecarboxylic acid is presented below. It is critical to note that while some data is available through predictive models, experimental verification is essential for regulatory and research applications.

| Property | Value | Source |

| CAS Number | 202737-32-4 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₄O₂ | ChemicalBook[1] |

| Molecular Weight | 190.24 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 334.6 ± 21.0 °C | ChemicalBook[1] |

| Predicted pKa | 4.40 ± 0.20 | ChemicalBook[1] |

| Predicted XLogP3-AA | 2.6 | PubChem[2] |

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, field-proven protocols for the experimental determination of key physicochemical parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas impurities will typically depress and broaden the melting range.

Protocol: Capillary Melting Point Method

This method is widely adopted for its simplicity and accuracy.[3]

Methodology:

-

Sample Preparation: Ensure the sample of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is completely dry and finely powdered.[3][4]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.[4]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][4]

-

Heating:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For a more precise measurement, heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[4]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[5]

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a crucial parameter, especially in drug development, as it directly influences bioavailability. The carboxylic acid moiety suggests a pH-dependent solubility profile.

Protocol: Thermodynamic Solubility Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

-

Solvent Systems: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and various organic solvents (e.g., ethanol, methanol, acetone, dichloromethane).

-

Sample Addition: Add an excess of 1-(3-Methylphenyl)cyclobutanecarboxylic acid to each solvent system in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

Diagram: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and distribution.

Protocol: Potentiometric Titration

This is a classic and reliable method for pKa determination.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in a suitable co-solvent/water mixture.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[9]

Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP.[9]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[10]

-

Partitioning: Dissolve a known amount of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.[10]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and is crucial for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule, including the characteristic broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm).[12] Signals corresponding to the aromatic protons on the 3-methylphenyl group and the aliphatic protons of the cyclobutane ring will also be present.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[12] The aromatic and aliphatic carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is expected to show two key characteristic absorptions for the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[12]

-

A strong C=O stretching band between 1710 and 1760 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structural elucidation. The molecular ion peak corresponding to the exact mass of the compound should be observed.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the successful application of 1-(3-Methylphenyl)cyclobutanecarboxylic acid in research and development. The provided experimental protocols offer a robust framework for the validation of these properties, ensuring data integrity and reproducibility. A thorough understanding and experimental determination of these parameters are indispensable for advancing the use of this promising molecule.

References

- Melting point determination. (n.d.).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).

- Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4.

- experiment (1) determination of melting points. (2021, September 19).

- Clarion University. (n.d.). Determination of Melting Point.

- Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- PubChem. (n.d.). 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4 [amp.chemicalbook.com]

- 2. 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(3-methylphenyl)cyclobutanecarboxylic acid. This molecule is of interest to researchers in medicinal chemistry and materials science due to the unique spatial arrangement and electronic properties conferred by the substituted cyclobutane ring. This document outlines a multi-faceted approach for its characterization, integrating spectroscopic techniques and computational modeling. Detailed, field-proven protocols are provided for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques for the thorough characterization of complex small molecules.

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative featuring both a tolyl and a carboxylic acid group attached to the same carbon atom. The inherent ring strain and non-planar nature of the cyclobutane ring, combined with the steric and electronic influence of its substituents, create a complex and fascinating conformational landscape. Understanding this landscape is critical for predicting molecular interactions, reactivity, and ultimately, its potential applications.

The cyclobutane ring is not flat; it adopts a puckered or "bent" conformation to alleviate the torsional strain that would arise from a planar arrangement of its carbon atoms.[1][2][3][4][5] This puckering creates two equivalent equilibrium structures that rapidly interconvert.[6] The introduction of bulky substituents, such as the 3-methylphenyl and carboxylic acid groups, is expected to influence the puckering angle and the energetic barrier to ring inversion.[7] This guide provides the theoretical framework and practical methodologies to elucidate these structural nuances.

Chemical Identity and Synthesis Overview

A precise understanding of the molecule's identity is the foundation of any structural analysis.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-methylphenyl)cyclobutane-1-carboxylic acid | ChemicalBook[8] |

| CAS Number | 202737-32-4 | ChemicalBook[8][9] |

| Molecular Formula | C12H14O2 | ChemicalBook[8][9] |

| Molecular Weight | 190.24 g/mol | ChemicalBook[8][9] |

A common synthetic route to analogous 1,1-disubstituted cyclobutanes involves the reaction of a malonic ester derivative with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.[10] For the title compound, this would likely involve a variation starting with (3-methylphenyl)acetonitrile.

Diagram: Synthetic Workflow Overview

Caption: Generalized synthetic pathway for 1,1-disubstituted cyclobutanes.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide the primary evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (m-tolyl group): A complex multiplet pattern between 7.0-7.5 ppm, integrating to 4 protons.

-

Cyclobutane Protons (-CH₂-): A series of multiplets between 1.8-2.8 ppm, integrating to 6 protons. The geminal and vicinal couplings will lead to complex splitting patterns.

-

Methyl Proton (-CH₃): A sharp singlet around 2.3 ppm, integrating to 3 protons.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carboxylic Carbon (-COOH): ~180 ppm

-

Aromatic Carbons: 4 signals between 120-145 ppm (one quaternary, three methine).

-

Quaternary Cyclobutane Carbon (C-Ar): ~50-60 ppm.

-

Cyclobutane Methylene Carbons (-CH₂-): 2 signals between 20-40 ppm.

-

Methyl Carbon (-CH₃): ~21 ppm.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-methylphenyl)cyclobutanecarboxylic acid in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane and aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, confirming the connectivity between the phenyl ring, the quaternary carbon, and the carboxylic acid group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Multiple sharp peaks between 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 190.

-

Key Fragments:

-

Loss of COOH (m/z = 145).

-

Loss of C₄H₇O₂ (cyclobutanecarboxylic acid moiety), leaving the tolyl cation (m/z = 91).

-

Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use negative ion mode to detect the deprotonated molecule [M-H]⁻ at m/z = 189.

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conformational Analysis

The primary conformational flexibility in 1-(3-methylphenyl)cyclobutanecarboxylic acid arises from the puckering of the cyclobutane ring.

The Cyclobutane Ring Puckering

A planar cyclobutane would suffer from significant torsional strain due to eclipsing hydrogen atoms.[1][2][3][4] To relieve this, the ring puckers, with one carbon atom moving out of the plane of the other three.[1][5] This puckering is characterized by a dihedral angle, and the ring undergoes rapid inversion between two equivalent puckered forms.[6][11][12] The presence of large substituents on a single carbon will create two distinct puckered conformations: one where the substituents are in a pseudo-axial position and one where they are in a pseudo-equatorial position. The relative energies of these conformers will determine the dominant conformation.

Computational Modeling using Density Functional Theory (DFT)

DFT is a powerful in silico tool for predicting the stable conformations and their relative energies.

Diagram: Computational Workflow for Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Protocol: DFT-Based Conformational Analysis

-

Structure Building: Construct the 3D structure of 1-(3-methylphenyl)cyclobutanecarboxylic acid using a molecular editor (e.g., Avogadro, ChemDraw).

-

Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94).

-

Conformational Search: Systematically rotate the key dihedral angles (especially those defining the ring pucker and the orientation of the phenyl group) to generate a set of starting conformers.

-

DFT Optimization: For each low-energy conformer identified, perform a full geometry optimization and frequency calculation using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

-

Analysis:

-

Confirm that all optimized structures are true minima by checking for the absence of imaginary frequencies.

-

Compare the relative electronic energies (including zero-point vibrational energy correction) of the stable conformers.

-

Measure key geometric parameters, such as the puckering angle of the cyclobutane ring and the dihedral angle between the phenyl ring and the carboxylic acid group.

-

Expected Outcome: This analysis will likely reveal two primary low-energy conformers corresponding to the axial-like and equatorial-like placement of the substituents relative to the puckered ring. The energy difference between these will indicate the conformational preference.

Synthesis of Findings and Conclusion

The structural and conformational analysis of 1-(3-methylphenyl)cyclobutanecarboxylic acid requires a synergistic approach. NMR, IR, and MS provide definitive evidence for the molecular connectivity and the presence of key functional groups. This experimental data serves as a crucial validation for the results obtained from computational modeling.

The DFT analysis provides a deeper insight into the three-dimensional structure, predicting the most stable puckered conformation of the cyclobutane ring and the spatial orientation of the bulky substituents. The combination of these techniques allows for a comprehensive and robust characterization of the molecule, which is essential for understanding its chemical behavior and potential applications in drug design and materials science.

Diagram: Key Conformational Features

Caption: Key variables in the conformational analysis of the title compound.

References

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Wu, C. H., & LaBrake, D. L. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

-

Wu, C. H., & LaBrake, D. L. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

-

Wu, C. H., et al. (2003). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

-

Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

YouTube. (2017). 06.02 Exploring the Conformations of Cycloalkanes. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. baranlab.org [baranlab.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4 [amp.chemicalbook.com]

- 9. 1-(3-METHYLPHENYL)CYCLOBUTANECARBOXYLIC ACID | 202737-32-4 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)cyclobutanecarboxylic acid. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the expected spectral features based on the compound's molecular structure. Furthermore, it outlines the standard experimental protocols for acquiring such data, providing a foundational understanding for the characterization of this and similar novel chemical entities.

Introduction

1-(3-Methylphenyl)cyclobutanecarboxylic acid is a small organic molecule featuring a cyclobutane ring and a substituted aromatic moiety. As with any novel compound, unequivocal structural confirmation is paramount, and this is primarily achieved through a combination of spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide delves into the theoretical underpinnings of the spectroscopic behavior of this molecule, offering predicted data to aid in its identification and characterization.

Molecular Structure and Key Features

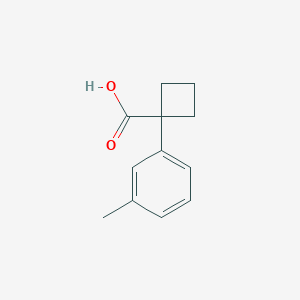

The structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid presents several key features that will manifest in its spectra:

-

Aromatic Ring: A 1,3-disubstituted benzene ring (m-substituted).

-

Quaternary Carbon: A carbon atom in the cyclobutane ring bonded to the phenyl group, the carboxylic acid, and two other carbon atoms of the ring.

-

Carboxylic Acid: A -COOH functional group.

-

Cyclobutane Ring: A four-membered aliphatic ring.

-

Methyl Group: A -CH₃ group on the aromatic ring.

Figure 1: Molecular structure of 1-(3-Methylphenyl)cyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic, cyclobutane, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.3 - 7.1 | Multiplet | 4H | Aromatic protons |

| ~2.8 - 2.6 | Multiplet | 2H | Cyclobutane protons (α to quaternary C) |

| ~2.4 - 2.2 | Multiplet | 2H | Cyclobutane protons (β to quaternary C) |

| ~2.35 | Singlet | 3H | Methyl (-CH₃) protons |

| ~2.1 - 1.9 | Multiplet | 2H | Cyclobutane protons (γ to quaternary C) |

Causality behind Predicted Shifts:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet far downfield.

-

Aromatic Protons: The protons on the m-substituted phenyl ring will exhibit complex splitting patterns (multiplets) in the typical aromatic region. The exact shifts depend on the electronic effects of the cyclobutylcarboxylic acid and methyl substituents.

-

Cyclobutane Protons: The protons on the cyclobutane ring are diastereotopic and will show complex multiplets. Protons on the carbons alpha to the quaternary center are expected to be the most deshielded among the ring protons. The puckered nature of the cyclobutane ring can lead to non-obvious splitting patterns[1].

-

Methyl Protons: The methyl group on the aromatic ring is expected to be a singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

| Chemical Shift (ppm) | Assignment |

| ~180 | Carboxylic acid carbonyl (C=O) |

| ~145 | Aromatic quaternary carbon (C-cyclobutane) |

| ~138 | Aromatic quaternary carbon (C-CH₃) |

| ~129 - 125 | Aromatic CH carbons |

| ~50 | Cyclobutane quaternary carbon |

| ~30 | Cyclobutane CH₂ carbons |

| ~21 | Methyl (-CH₃) carbon |

| ~18 | Cyclobutane CH₂ carbon |

Causality behind Predicted Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 125-145 ppm. The carbons directly attached to the substituents will be quaternary and their shifts will be influenced by those substituents.

-

Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded compared to the methylene carbons. The chemical shifts of the cyclobutane CH₂ carbons are expected in the aliphatic region, with some variation due to ring strain and substitution[2].

-

Methyl Carbon: The methyl carbon will appear at the upfield end of the spectrum, in the typical range for an alkyl group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR data for a small molecule like 1-(3-Methylphenyl)cyclobutanecarboxylic acid would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Figure 2: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 1-(3-Methylphenyl)cyclobutanecarboxylic acid are summarized below.

Table 3: Predicted IR Absorption Bands for 1-(3-Methylphenyl)cyclobutanecarboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3030 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (cyclobutane & methyl) |

| 1710-1690 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |

| 1420-1395 | Medium | O-H bend (in-plane) |

| 1320-1210 | Strong | C-O stretch (coupled with O-H bend) |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| 800-690 | Strong | Aromatic C-H bend (out-of-plane, m-disubstitution) |

Causality behind Predicted Absorptions:

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, leading to a very broad and intense O-H stretching band that often obscures the C-H stretching region[3][4].

-

C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is found at a lower frequency (around 1710 cm⁻¹) compared to a monomer due to hydrogen bonding.

-

Aromatic Bands: The C=C stretching vibrations of the aromatic ring appear in the 1600-1475 cm⁻¹ region. The out-of-plane C-H bending bands in the 800-690 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

-

Cyclobutane Vibrations: The C-H stretching of the cyclobutane ring will be in the typical aliphatic region. Specific ring vibrations of the cyclobutane moiety are harder to predict with certainty but may contribute to the fingerprint region (below 1500 cm⁻¹)[5].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CCl₄, CS₂) between two salt (NaCl or KBr) plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 1-(3-Methylphenyl)cyclobutanecarboxylic acid

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 173 | [M - OH]⁺ |

| 145 | [M - COOH]⁺ |

| 117 | [M - C₄H₆O₂]⁺ (loss of cyclobutanecarboxylic acid) |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Causality behind Predicted Fragmentation:

-

Molecular Ion: The molecular ion peak at m/z 190 should be observable.

-

Loss of -OH and -COOH: Carboxylic acids commonly lose the hydroxyl radical (17 amu) or the entire carboxyl group as a radical (45 amu)[6]. The [M - COOH]⁺ fragment is often a prominent peak.

-

Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the aromatic ring can lead to the formation of a stable benzylic cation or related fragments. The tropylium ion at m/z 91 is a common fragment for toluene derivatives.

-

Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo fragmentation, but these are generally more complex to predict.

Sources

A Technical Guide to the Biological Activities of Novel Cyclobutane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique stereochemical and conformational properties.[1] Its inherent ring strain and puckered, three-dimensional structure provide a rigid scaffold that is increasingly exploited in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide delves into the significant and diverse biological activities exhibited by novel cyclobutane derivatives, moving beyond their foundational role as synthetic intermediates.[3] We will explore their mechanisms of action in oncology, virology, and inflammatory and infectious diseases, providing detailed experimental protocols to empower researchers in this promising field of drug discovery.

The Cyclobutane Scaffold: A Privileged Motif in Drug Design

The utility of the cyclobutane moiety in drug design stems from its distinct structural characteristics. Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring offers conformational restriction.[4] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[1] Furthermore, incorporating a cyclobutane ring can improve metabolic stability, reduce planarity, and serve as a bioisostere for other chemical groups, such as alkenes or larger rings, thereby optimizing drug-like properties.[2][5] Marketed drugs like the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir validate the clinical potential of this scaffold.[4][6]

Anticancer Activities of Cyclobutane Derivatives

Cyclobutane derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action.

Mechanism of Action: Microtubule and Kinase Inhibition

A primary mechanism for the antitumor activity of certain cyclobutane-containing compounds is the disruption of microtubule dynamics.[5] Similar to established chemotherapeutics, these derivatives can bind to tubulin, inhibiting its polymerization into microtubules. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[5]

Other derivatives function as kinase inhibitors. For instance, ARQ 092 (Miransertib), which features a cyclobutylamine group, is a potent allosteric inhibitor of the AKT kinase, a key node in signaling pathways that promote cell proliferation and survival in many cancers.[5] The cyclobutane ring positions the molecule optimally within a hydrophobic pocket of the kinase, enabling potent inhibition.[5]

dot

Caption: Mechanisms of anticancer action for cyclobutane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

-

Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting viability against compound concentration.

Antiviral Activities of Cyclobutane Derivatives

Carbocyclic nucleoside analogues, where the sugar moiety is replaced by a cyclobutane ring, represent a significant class of antiviral agents.[7] These compounds can mimic natural nucleosides and interfere with viral replication.

Mechanism of Action: Viral Polymerase Inhibition

Cyclobutane nucleoside analogues exert their antiviral effects primarily by acting as chain terminators during viral DNA or RNA synthesis.[8] They are taken up by the host cell and phosphorylated by viral or cellular kinases to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the addition of the next nucleotide, terminating replication.[8] This mechanism is effective against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[8]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques formed in a cell monolayer.

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Remove the culture medium and infect the cells with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours.

-

Compound Treatment: After infection, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing various concentrations of the cyclobutane derivative.

-

Incubation: Incubate the plates for 3-5 days until visible plaques appear in the control wells (no compound).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ (half-maximal effective concentration) is determined from the dose-response curve.

dot

Caption: Workflow for the viral plaque reduction assay.

Antimicrobial and Anti-inflammatory Activities

The structural diversity of cyclobutane derivatives also lends them to antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Naturally occurring cyclobutane alkaloids, such as sceptrin isolated from marine sponges, have demonstrated broad-spectrum antimicrobial activity.[9] They are effective against bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.[9] While specific mechanisms are still under investigation, they are thought to disrupt cell membrane integrity or interfere with essential metabolic processes. Some synthetic thiazole-based cyclobutane derivatives have also shown significantly improved antibacterial and antifungal properties.[4]

Anti-inflammatory Activity

Certain cyclobutane compounds exhibit anti-inflammatory effects.[10][11] The mechanism can involve the inhibition of key inflammatory mediators. For example, some derivatives have been shown to reduce the activity of enzymes like lipoxygenase or inhibit the production of nitric oxide (NO), both of which are crucial in the inflammatory cascade.[10][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyclobutane derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Summary of Biological Activities and Representative Data

The following table summarizes the key biological activities and provides examples of reported efficacy for different classes of cyclobutane derivatives.

| Derivative Class | Biological Activity | Target/Mechanism | Example Result | Citation(s) |

| Stilbenoid Analogs | Anticancer | Tubulin Polymerization Inhibition | IC₅₀ < 4 µg/mL (P-388 cells) | [5][9] |

| Aminocyclobutanes | Anticancer | AKT Kinase Inhibition | Potent tumor growth inhibition | [5] |

| Carbocyclic Nucleosides | Antiviral | Viral Polymerase Inhibition | Active against HSV, HIV | [7][8] |

| Natural Alkaloids (e.g., Sceptrin) | Antimicrobial | Membrane Disruption (putative) | Active vs. S. aureus, C. albicans | [9] |

| Thiazole Derivatives | Antifungal/Antibacterial | Not specified | Significantly improved activity | [4] |

| Diterpenoids | Anti-inflammatory | NO & Lipoxygenase Inhibition | Reduction in inflammatory markers | [10][12] |

Future Perspectives

The cyclobutane scaffold is a versatile and powerful tool in modern drug discovery.[13] Its unique conformational rigidity and synthetic tractability offer vast opportunities for developing novel therapeutics.[1][5] Future research should focus on expanding the chemical space of cyclobutane derivatives through innovative synthetic methodologies. Elucidating detailed structure-activity relationships (SAR) and exploring novel biological targets will be crucial for translating the preclinical promise of these compounds into next-generation medicines for cancer, viral infections, and other challenging diseases.

References

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3). Available at: [Link]

-

van der Heijden, K., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(24). Available at: [Link]

-

Ghanem, A., & Toth, K. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(6). Available at: [Link]

-

van der Heijden, K., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Jamieson, A. G., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Cyclobutane. Wikipedia. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Cyclobutane – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Shcheglov, D. V., et al. (2020). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. ResearchGate. Available at: [Link]

-

Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12). Available at: [Link]

-

Bisacchi, G. S., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs. Journal of Medicinal Chemistry, 34(4). Available at: [Link]

-

ResearchGate. (n.d.). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds. ResearchGate. Available at: [Link]

-

Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing. Available at: [Link]

-

Al-Harrasi, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints. Available at: [Link]

-

Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. Available at: [Link]

-

Al-Harrasi, A., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available at: [Link]

-

MDPI. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

Miralles-Llumà, R. (2014). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. UAB Doctoral Dissertations. Available at: [Link]

-

De Kimpe, N., & D'hooghe, M. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutane - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. rroij.com [rroij.com]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

Discovery and synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic acid analogues

An In-depth Technical Guide to the Discovery and Synthesis of 1-(3-Methylphenyl)cyclobutanecarboxylic Acid Analogues

Foreword: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery

Welcome to a detailed exploration of the synthesis and strategic diversification of 1-(3-methylphenyl)cyclobutanecarboxylic acid and its analogues. As drug development professionals, we are constantly seeking molecular scaffolds that offer a unique confluence of properties: structural rigidity, novel three-dimensional spatial arrangement, and favorable metabolic profiles. The cyclobutane ring, a strained four-membered carbocycle, provides exactly this.[1] It serves as a versatile bioisostere for phenyl groups or gem-dimethyl functionalities, offering a way to navigate and explore chemical space that is distinct from more traditional, planar aromatic systems.[2]

This guide is structured not as a rigid set of instructions, but as a narrative that follows the logic of a discovery campaign. We will begin by deconstructing our target molecule to its fundamental building blocks, proceed to a robust and validated synthesis of the core structure, and then explore the rationale behind designing and creating a library of analogues. Every step is explained from the perspective of a senior application scientist, focusing on the causality behind our choices—why a particular solvent is chosen, why a specific base is superior, and how we can ensure our protocols are inherently trustworthy and reproducible.

Our focus on the 1-(3-methylphenyl)cyclobutanecarboxylic acid scaffold is deliberate. Derivatives of cyclobutanecarboxylic acid have shown promise for their central nervous system (CNS) depressant, myorelaxant, and anticonvulsant activities, making this a fertile ground for new therapeutic discoveries.[3][4] This document will serve as a comprehensive playbook for researchers aiming to synthesize and investigate this promising class of compounds.

Chapter 1: Strategic Deconstruction: A Retrosynthetic Approach

Before any synthesis begins, a sound strategic plan is paramount. Retrosynthetic analysis allows us to logically disassemble our target molecule into simpler, commercially available precursors. This process illuminates the key bond formations required and informs our choice of reaction pathways.

Our target, 1-(3-methylphenyl)cyclobutanecarboxylic acid, can be disconnected in a few strategic ways. The most direct and reliable disconnection, however, is at the C1-position of the cyclobutane ring, breaking the bonds formed by alkylation. This leads us back to two primary synthons: a nucleophilic benzylic carbon derived from a 3-methylphenyl precursor and an electrophilic four-carbon chain with two leaving groups.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3-methylphenylacetonitrile and 1,3-dibromopropane as ideal starting materials. The nitrile group is an excellent synthon for a carboxylic acid; it activates the benzylic proton for deprotonation and can be efficiently hydrolyzed in a subsequent step. 1,3-dibromopropane is a commercially available and highly effective dielectrophile for forming the four-membered ring.

Chapter 2: Core Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

The cornerstone of our analogue library is the robust synthesis of the core nitrile intermediate. The chosen method is a one-pot dialkylation of 3-methylphenylacetonitrile. This approach is efficient and avoids the isolation of potentially unstable intermediates.

Causality Behind Experimental Choices:

-

Base Selection (Sodium Hydride, NaH): We require a strong, non-nucleophilic base. Sodium hydride (60% dispersion in mineral oil) is ideal. It irreversibly deprotonates the benzylic carbon to form a resonance-stabilized carbanion without the risk of competing in the subsequent SN2 reaction, a problem that could arise with nucleophilic bases like sodium hydroxide or alkoxides.

-

Solvent (Anhydrous Dimethylformamide, DMF): DMF is a polar aprotic solvent. Its polarity is crucial for solvating the sodium cation of the intermediate carbanion, while its aprotic nature prevents it from quenching the strong base or the reactive carbanion. It also has a high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion.

-

Reaction Control (Slow Addition & Temperature): The initial deprotonation is highly exothermic. Adding the acetonitrile to the NaH suspension at 0 °C allows for safe and controlled formation of the carbanion. The subsequent addition of 1,3-dibromopropane is also performed cautiously to manage the exothermicity of the two SN2 alkylation steps.

Detailed Experimental Protocol:

-

Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Base Suspension: Charge the flask with Sodium Hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, decanting the hexanes carefully each time. Suspend the washed NaH in anhydrous DMF (approx. 5 mL per 1 g of NaH).

-

Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Dissolve 3-methylphenylacetonitrile (1.0 eq) in anhydrous DMF (2 mL per 1 g of nitrile) and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 1,3-dibromopropane (1.1 eq) dropwise, again maintaining a controlled temperature. After the addition, heat the reaction mixture to 80 °C and maintain for 12-16 hours.

-

Work-up and Purification: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-methylphenyl)cyclobutanecarbonitrile.

Chapter 3: Hydrolysis to the Carboxylic Acid Core

With the nitrile intermediate in hand, the final step to our core molecule is a straightforward but critical hydrolysis.

Protocol: Basic Hydrolysis

-

Reaction Setup: Dissolve the 1-(3-methylphenyl)cyclobutanecarbonitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Hydrolysis: Add a 6M aqueous solution of sodium hydroxide (NaOH) (5.0 eq) to the flask. Heat the mixture to reflux (approx. 90-100 °C) and maintain for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of 1-(3-methylphenyl)cyclobutanecarboxylic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol/water can be performed for higher purity.

Chapter 4: Analogue Generation: A Logic-Driven Approach

The synthesis of a single compound is an achievement; the creation of a library of analogues is the foundation of a discovery program. Our strategy for generating analogues is based on systematic structural modifications to probe the structure-activity relationship (SAR).[5][6]

Caption: Strategy for generating a diverse analogue library.

A: Phenyl Ring Modification

To explore how binding interactions are affected by the electronics and sterics of the phenyl ring, analogues can be synthesized starting from different commercially available phenylacetonitriles (e.g., 2-methyl-, 4-methyl-, 3-chloro-, 4-fluoro-phenylacetonitrile) using the core synthesis protocol outlined in Chapter 2.

B: Carboxylic Acid Derivatization

The carboxylic acid moiety is a prime handle for modification. Converting it to amides, esters, or other functional groups can drastically alter a compound's polarity, hydrogen bonding capability, and metabolic stability. Given the known CNS activity of related ureas, this is a particularly compelling avenue.[3][4]

Protocol: Synthesis of an Amide Analogue via Amide Coupling

This protocol describes the synthesis of N-benzyl-1-(3-methylphenyl)cyclobutanecarboxamide.

-

Acid Chloride Formation: In a flame-dried flask under nitrogen, suspend 1-(3-methylphenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

Coupling Reaction: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

-

Work-up and Purification: Stir the reaction at room temperature for 4 hours. Quench with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amide.

Chapter 5: Characterization and Data Summary

The identity and purity of every synthesized compound must be rigorously confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Analytical Data

| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) | Purity (HPLC) |

| Parent Acid | 1-(3-methylphenyl)cyclobutanecarboxylic acid | 7.25-7.05 (m, 4H, Ar-H), 2.65 (m, 4H, -CH₂-), 2.35 (s, 3H, Ar-CH₃), 2.10 (m, 2H, -CH₂-) | m/z 205.1 [M+H]⁺ | >98% |

| Amide Analogue | N-benzyl-1-(3-methylphenyl)cyclobutanecarboxamide | 7.30-7.00 (m, 9H, Ar-H), 6.10 (br s, 1H, -NH-), 4.40 (d, 2H, -NH-CH₂-), 2.60 (m, 4H, -CH₂-), 2.32 (s, 3H, Ar-CH₃), 2.05 (m, 2H, -CH₂-) | m/z 294.2 [M+H]⁺ | >98% |

Conclusion